Chemical properties of 2-Chloro-6-methoxyquinoline-5-sulfonamide (CAS 122433-44-1)
Chemical properties of 2-Chloro-6-methoxyquinoline-5-sulfonamide (CAS 122433-44-1)
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-methoxyquinoline-5-sulfonamide (CAS 122433-44-1)
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, proposed synthesis, and analytical characterization of 2-Chloro-6-methoxyquinoline-5-sulfonamide. Intended for researchers and professionals in drug discovery and medicinal chemistry, this document synthesizes information from established chemical principles and data on structurally analogous compounds to build a robust profile of the target molecule. While direct experimental literature on this specific compound is sparse, this guide offers field-proven insights into its expected behavior, handling, and potential as a versatile chemical scaffold. We delve into its physicochemical properties, propose a logical and efficient synthetic pathway, detail expected spectroscopic signatures for structural verification, and discuss its potential applications based on the well-documented bioactivity of its core moieties.
Core Physicochemical Properties and Structure
2-Chloro-6-methoxyquinoline-5-sulfonamide is a multifaceted organic compound featuring a quinoline heterocyclic system. This core is substituted with a chloro group at the 2-position, a methoxy group at the 6-position, and a sulfonamide group at the 5-position. Each of these functional groups imparts distinct electronic and steric properties that govern the molecule's overall reactivity, stability, and potential for intermolecular interactions.
The quinoline scaffold is a cornerstone in medicinal chemistry, found in numerous bioactive agents, while the sulfonamide group is a classic pharmacophore known for a wide range of therapeutic activities, including antibacterial and anti-inflammatory effects.[1][2] The 2-chloro substituent serves as a reactive handle, particularly for nucleophilic substitution, enabling further derivatization.[3]
Structural Representation
Caption: Chemical structure of 2-Chloro-6-methoxyquinoline-5-sulfonamide.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 122433-44-1 | User Provided |
| Molecular Formula | C₁₀H₉ClN₂O₃S | [4] |
| Molecular Weight | 272.71 g/mol | [4] |
| IUPAC Name | 2-chloro-6-methoxyquinoline-5-sulfonamide | - |
| Monoisotopic Mass | 272.000 Da | Calculated |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Note: Key physical properties such as melting point and solubility have not been reported in the public literature and must be determined empirically.
Synthesis and Reactivity
A robust synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonamide can be logically designed by combining established, high-yield reactions for the modification of quinoline systems. The proposed pathway is modular, allowing for purification at intermediate stages to ensure high purity of the final product.
Proposed Synthetic Pathway
The synthesis logically commences from a substituted 2-hydroxyquinoline (quinolone) and proceeds through three key transformations: chlorination, sulfonation, and amination.
Caption: Proposed multi-step synthesis of the target compound.
-
Chlorination: The synthesis begins with the conversion of 6-methoxyquinolin-2(1H)-one to 2-chloro-6-methoxyquinoline. The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF), is a highly effective and standard method for this transformation.[5] This step converts the hydroxyl group of the quinolone tautomer into a good leaving group, which is subsequently displaced by a chloride ion.
-
Sulfonation: The resulting 2-chloro-6-methoxyquinoline is then subjected to electrophilic aromatic substitution to install the sulfonyl chloride moiety. Treatment with excess chlorosulfonic acid (ClSO₃H) at room temperature is a well-established protocol for the sulfonation of activated aromatic rings, such as the quinoline system.[6] The electron-donating methoxy group at the 6-position helps direct the incoming electrophile to the adjacent 5-position.
-
Amination: The final step involves the conversion of the reactive 2-chloro-6-methoxyquinoline-5-sulfonyl chloride intermediate into the target sulfonamide. This is a classic nucleophilic substitution reaction where the sulfonyl chloride is treated with an ammonia source, such as aqueous ammonia or ammonium hydroxide.[7][8]
Experimental Protocol: Synthesis of Sulfonamide from Sulfonyl Chloride
This protocol details the final amination step, a critical and well-characterized transformation in sulfonamide synthesis.[8]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the 2-chloro-6-methoxyquinoline-5-sulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM) or acetonitrile (10 mL per mmol of sulfonyl chloride).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent potential side reactions.
-
Base Addition: Add a suitable organic base, such as triethylamine (2.2 eq) or pyridine (2.2 eq), to the solution. The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[6]
-
Amine Addition: Slowly add a solution of the amine source (e.g., concentrated ammonium hydroxide, 2.0 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing brine. Extract the aqueous layer with DCM (3 x volume). Combine the organic phases.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Chloro-6-methoxyquinoline-5-sulfonamide.
Chemical Reactivity Insights
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This site is a prime target for modification with various nucleophiles (e.g., amines, thiols) to generate a library of derivatives.[3]
-
Sulfonamide N-H Acidity: The protons on the sulfonamide nitrogen are weakly acidic and can be deprotonated by a strong base. This anion can then be used in subsequent alkylation or acylation reactions.
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, like many sulfonyl derivatives, it may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The sulfonyl chloride intermediate is significantly less stable and is sensitive to moisture.[9]
Spectroscopic and Analytical Characterization
Structural confirmation of 2-Chloro-6-methoxyquinoline-5-sulfonamide relies on a combination of mass spectrometry and NMR spectroscopy. While experimental spectra are not publicly available, a detailed prediction based on the known structure and spectroscopic principles is presented below.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is the preferred method for analyzing this compound.[10] The analysis would reveal the protonated molecular ion and potentially other common adducts.
Predicted ESI-MS Data
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₀H₁₀ClN₂O₃S]⁺ | 273.007 |
| [M+Na]⁺ | [C₁₀H₉ClN₂NaO₃S]⁺ | 294.989 |
| [M+K]⁺ | [C₁₀H₉ClKN₂O₃S]⁺ | 310.963 |
Expected Fragmentation: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be invaluable for structural confirmation. Key expected fragmentation pathways include the neutral loss of SO₂ (-64 Da), loss of the entire sulfonamide moiety (SO₂NH₂; -80 Da), and cleavage of the quinoline ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous proof of structure by mapping the carbon-hydrogen framework.
Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
| Protons | Multiplicity | Predicted δ (ppm) | Rationale / Correlation |
|---|---|---|---|
| H₃ | Doublet (d) | ~7.3 - 7.5 | Coupled to H₄. |
| H₄ | Doublet (d) | ~8.1 - 8.3 | Coupled to H₃. |
| H₇ | Doublet (d) | ~7.5 - 7.7 | Coupled to H₈. |
| H₈ | Doublet (d) | ~8.4 - 8.6 | Coupled to H₇, deshielded by proximity to sulfonamide. |
| -SO₂NH₂ | Broad singlet | ~7.0 - 7.5 | Exchangeable proton; shift is solvent-dependent. |
| -OCH₃ | Singlet (s) | ~3.9 - 4.1 | Characteristic shift for an aryl methoxy group. |
Predicted ¹³C NMR Chemical Shifts | Carbons | Type | Predicted δ (ppm) | | :--- | :--- | :--- | | C₂ | Quaternary | ~150 - 152 | Attached to Cl and N. | | C₃ | CH | ~122 - 124 | | | C₄ | CH | ~135 - 138 | | | C₄ₐ | Quaternary | ~147 - 149 | Bridgehead carbon. | | C₅ | Quaternary | ~130 - 133 | Attached to sulfonamide. | | C₆ | Quaternary | ~155 - 158 | Attached to methoxy group. | | C₇ | CH | ~125 - 128 | | | C₈ | CH | ~118 - 122 | | | C₈ₐ | Quaternary | ~140 - 143 | Bridgehead carbon. | | -OCH₃ | CH₃ | ~55 - 57 | |
2D NMR for Structural Elucidation: To definitively assign all signals, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, key correlations would be observed between H₃ and H₄, and between H₇ and H₈, confirming their positions on the respective rings.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon signal (C₃, C₄, C₇, C₈, and the methoxy carbon).[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is critical for assigning the quaternary carbons. For instance, the methoxy protons (δ ~4.0) would show a correlation to C₆.
Caption: Key expected correlations in a ¹H-¹H COSY spectrum.
Stability and Storage
Storage: For long-term viability, 2-Chloro-6-methoxyquinoline-5-sulfonamide should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry environment (e.g., at 4°C).[14] Inert atmosphere (nitrogen or argon) is recommended to prevent slow oxidative degradation.
Stability: The compound is expected to be a crystalline solid with good shelf-life under the recommended storage conditions. It is likely stable in common organic solvents used for biological assays (e.g., DMSO). Stability in aqueous buffers should be evaluated, especially for long-term experiments, as extreme pH may promote hydrolysis of the sulfonamide group.
Potential Applications and Future Directions
2-Chloro-6-methoxyquinoline-5-sulfonamide is not just a singular chemical entity but a strategic starting point for the development of novel molecular probes and therapeutic candidates. The convergence of the quinoline and sulfonamide pharmacophores suggests significant potential in several areas of drug discovery.
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by inhibiting kinases or intercalating with DNA.[15]
-
Antibacterial Agents: The sulfonamide moiety is a classic antibacterial pharmacophore that inhibits folate synthesis in bacteria.[2] New derivatives could be explored for activity against drug-resistant strains.
-
Anti-inflammatory Agents: Certain sulfonamides are known to act as selective COX-2 inhibitors.[1]
The reactivity of the 2-chloro position provides a direct route for library synthesis. By reacting the scaffold with a diverse set of amines, alcohols, or thiols, researchers can rapidly generate a wide array of new chemical entities for high-throughput screening, accelerating the discovery of compounds with novel biological activities.
References
-
2-chloro-6-methoxyquinoline-5-sulfonamide. ChemBK. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. [Link]
-
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. [Link]
-
УДК 577 +591. National Academy of Sciences of Ukraine. [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. MDPI. [Link]
-
SWK CH 4-5 43/6311 Carbon and 2D NMR 2015March19. University of Wisconsin-La Crosse. [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. [Link]
-
2-Chloro-6-methoxyquinoline-5-sulfonamide 250mg. Dana Bioscience. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]
-
Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. PMC. [Link]
-
Various mass spectrometric methods for the screening and identification of metabolites of toxic and incapacitating chemicals. University of Helsinki. [Link]
-
2-METHYL-4-CHLORO(MERCAPTO)-6(8)-METHOXYQUINOLINE INTERACTION WITH SULFUR NUCLEOPHILES AND BENZYL CHLORIDES. Proceedings of the YSU B: Chemical and Biological Sciences. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences. [Link]
-
Interferences and contaminants encountered in modern mass spectrometry. ScienceDirect. [Link]
-
Cross-reactivity Between Sulfonamide Medications. ResearchGate. [Link]
-
Re-Imagining Drug Discovery using Mass Spectrometry. PMC. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
2-chloro-6-methoxy-4-methylquinoline. ChemSynthesis. [Link]
-
Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. UVic. [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-METHYL-4-CHLORO(MERCAPTO)-6(8)-METHOXYQUINOLINE INTERACTION WITH SULFUR NUCLEOPHILES AND BENZYL CHLORIDES | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. periodicals.karazin.ua [periodicals.karazin.ua]
- 11. memphis.edu [memphis.edu]
- 12. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.uvic.ca [web.uvic.ca]
- 14. 2-Methylquinoline-6-sulfonic acid | 93805-05-1 [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
